

# commercial availability and purity of "Methyl 4-hydroxy-3,5-diiodobenzoate"

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## Compound of Interest

Compound Name: *Methyl 4-hydroxy-3,5-diiodobenzoate*

Cat. No.: *B1314980*

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## Technical Guide: Methyl 4-hydroxy-3,5-diiodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-hydroxy-3,5-diiodobenzoate**, a halogenated aromatic compound of interest in various research and development applications. This document details its commercial availability, typical purity levels, and provides a plausible synthetic route and analytical methodology based on established chemical principles.

### Commercial Availability and Purity

**Methyl 4-hydroxy-3,5-diiodobenzoate** is readily available from several chemical suppliers. The compound is typically offered in research-grade quantities with purities generally meeting or exceeding 95%. Below is a summary of offerings from various suppliers.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	Varies by partner	~96%	Milligrams to grams
Fluorochem	F601983	96%	Grams
BLD Pharm	3337-66-4	Inquire	Grams to kilograms
Simson Pharma	O050026	Custom Synthesis	Grams to kilograms
ChemScene	CS-0087459	96.05%	Milligrams to grams

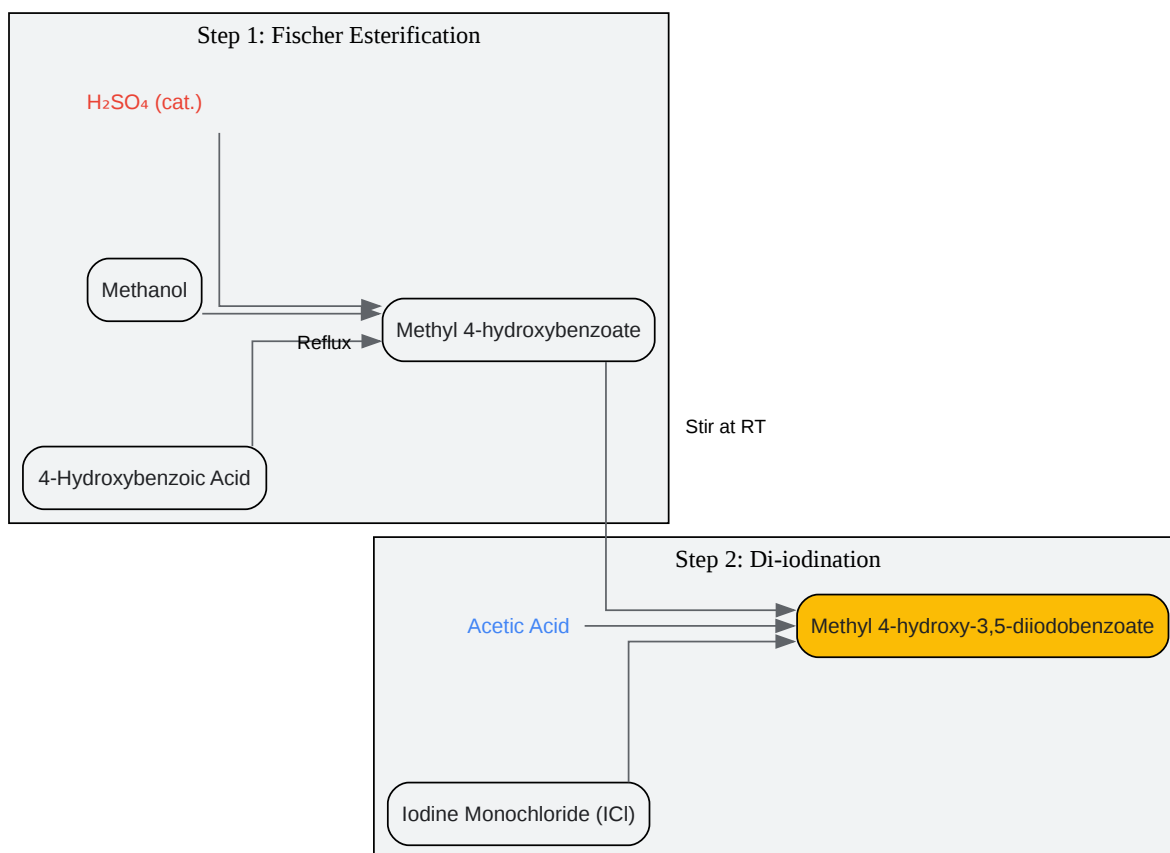
## Physicochemical Properties

Property	Value
CAS Number	3337-66-4
Molecular Formula	C <sub>8</sub> H <sub>6</sub> I <sub>2</sub> O <sub>3</sub>
Molecular Weight	403.94 g/mol
Appearance	Solid
Melting Point	167-168 °C
Boiling Point	328.3 °C at 760 mmHg
Storage	4°C, protect from light

## Synthesis Protocol

While a specific, detailed protocol for the synthesis of **Methyl 4-hydroxy-3,5-diiodobenzoate** is not readily available in peer-reviewed literature, a reliable synthetic route can be devised based on standard organic chemistry reactions: Fischer esterification of 4-hydroxy-3,5-diiodobenzoic acid or, more commonly, the di-iodination of methyl 4-hydroxybenzoate. The latter is presented here as a plausible and efficient method.

Reaction Scheme:



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Caption: Synthetic workflow for **Methyl 4-hydroxy-3,5-diiodobenzoate**.

## Experimental Protocol

Step 1: Synthesis of Methyl 4-hydroxybenzoate (Fischer Esterification)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.
- **Extraction:** Pour the concentrated mixture into cold water and extract with a suitable organic solvent, such as ethyl acetate.
- **Washing:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-hydroxybenzoate. The product can be purified by recrystallization if necessary.

#### Step 2: Synthesis of **Methyl 4-hydroxy-3,5-diiodobenzoate** (Di-iodination)

- **Reaction Setup:** In a well-ventilated fume hood, dissolve methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** Slowly add a solution of iodine monochloride (ICl) (at least 2 equivalents) in glacial acetic acid to the reaction mixture. The addition should be done dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Quenching:** Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

- **Precipitation and Filtration:** The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- **Washing:** Wash the collected solid thoroughly with water to remove any remaining salts and acetic acid.
- **Purification:** The crude **Methyl 4-hydroxy-3,5-diiodobenzoate** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

## Analytical Methods for Purity Determination

The purity of **Methyl 4-hydroxy-3,5-diiodobenzoate** can be assessed using standard analytical techniques.

### High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the final compound.

- **Column:** C18 (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- **Mobile Phase:** A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- **Detection:** UV at a suitable wavelength (e.g., 254 nm).
- **Sample Preparation:** Dissolve a known amount of the compound in the initial mobile phase composition.

A typical gradient could be:

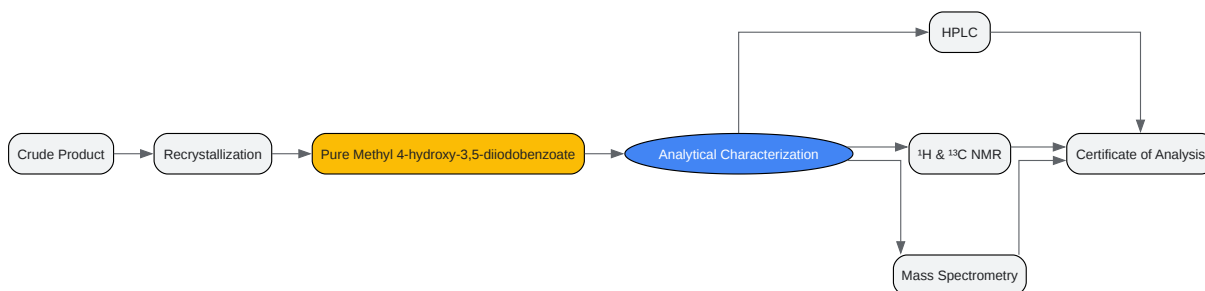
Time (min)	%A	%B
0	95	5
20	5	95
25	5	95
26	95	5
30	95	5

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural confirmation and purity assessment. The expected chemical shifts can be predicted based on the structure.

- $^1\text{H}$  NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.
- $^{13}\text{C}$  NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to iodine and the hydroxyl group), and the methyl carbon of the ester.

The workflow for the analysis of the synthesized compound is as follows:



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Caption: Experimental workflow for purification and analysis.

This technical guide provides a foundational understanding of **Methyl 4-hydroxy-3,5-diiodobenzoate** for research and development purposes. For critical applications, it is recommended to obtain the compound from a reputable commercial supplier and refer to their provided certificate of analysis. The experimental protocols provided herein are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

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